molecular formula C25H22ClFN4OS B2507287 2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide CAS No. 868255-48-5

2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide

Cat. No.: B2507287
CAS No.: 868255-48-5
M. Wt: 480.99
InChI Key: KSHSDNBOVVECIV-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClFN4OS and its molecular weight is 480.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and structural elucidation of compounds containing the 1,2,4-triazole ring system due to its wide range of pharmaceutical activities. For instance, derivatives of 1,2,4-triazoles have been synthesized, showcasing a variety of biological activities, including antimicrobial properties (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011). This underscores the chemical's relevance in developing new therapeutics.

Anti-Inflammatory Activity

A study focused on the anti-inflammatory potential of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones, finding certain derivatives to exhibit significant anti-inflammatory effects, suggesting a possible application in reducing inflammation without causing gastric irritation (N. Karande, L. Rathi, 2017).

Antiviral and Virucidal Activities

Compounds with the 1,2,4-triazol-3-yl moiety have been assessed for their antiviral and virucidal activities, showing potential in reducing viral replication of tested viruses. This highlights the compound's utility in antiviral therapy (M. Wujec, T. Plech, A. Siwek, B. Rajtar, M. Polz-Dacewicz, 2011).

Photophysicochemical Properties

Investigations into the photophysical and photochemical properties of sulfur-bridged new metal-free and metallophthalocyanines carrying 1,2,4-triazole rings have been conducted. Such studies are crucial for applications in photodynamic therapy (PDT), showcasing the compound's potential in medical treatments (M. N. Mısır, Gülbin Mısır, O. Bekircan, H. Kantekin, Dilek Öztürk, M. Durmuş, 2021).

Cholinesterase Inhibition

Research on N-aryl derivatives of this compound class has demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. This suggests a potential role in treating disorders like Alzheimer's (N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, Safdar Hussain, Fatima Rehmat, Zainab Afzal, Saba Khawar, M. Ashraf, Mariya al-Rashida, 2020).

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4OS/c1-16(2)17-6-10-21(11-7-17)28-23(32)15-33-25-30-29-24(18-4-3-5-19(26)14-18)31(25)22-12-8-20(27)9-13-22/h3-14,16H,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHSDNBOVVECIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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